2-Hydroxy-4-(2-phenoxyethoxy)benzophenone
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Overview
Description
2-Hydroxy-4-(2-phenoxyethoxy)benzophenone is a chemical compound with the molecular formula C21H18O4. It is a derivative of benzophenone, characterized by the presence of hydroxy and phenoxyethoxy groups attached to the benzophenone core. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(2-phenoxyethoxy)benzophenone typically involves the reaction of 2-hydroxybenzophenone with 2-phenoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100-120°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(2-phenoxyethoxy)benzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The phenoxyethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2-Hydroxy-4-(2-phenoxyethoxy)benzophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(2-phenoxyethoxy)benzophenone involves its ability to absorb ultraviolet (UV) radiation, thereby protecting materials and biological tissues from UV-induced damage. The compound acts by absorbing UV light and dissipating the energy as heat, preventing the formation of harmful free radicals . Additionally, its antioxidant properties contribute to its protective effects by neutralizing reactive oxygen species (ROS) and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Commonly used as a UV filter in sunscreens and personal care products.
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone: Similar structure but with a hydroxyethoxy group instead of a phenoxyethoxy group.
2-Hydroxy-4-(methacryloyloxy)benzophenone: Used in ophthalmic devices, films, and coatings.
Uniqueness
2-Hydroxy-4-(2-phenoxyethoxy)benzophenone is unique due to its specific combination of hydroxy and phenoxyethoxy groups, which confer distinct chemical and physical properties. This combination enhances its ability to absorb UV radiation and provides additional stability and solubility compared to other benzophenone derivatives .
Properties
CAS No. |
21112-68-5 |
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Molecular Formula |
C21H18O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
[2-hydroxy-4-(2-phenoxyethoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H18O4/c22-20-15-18(25-14-13-24-17-9-5-2-6-10-17)11-12-19(20)21(23)16-7-3-1-4-8-16/h1-12,15,22H,13-14H2 |
InChI Key |
KRAXDLMUOHFJBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCOC3=CC=CC=C3)O |
Origin of Product |
United States |
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